molecular formula C13H14F3NO B5780861 N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide

N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide

Cat. No.: B5780861
M. Wt: 257.25 g/mol
InChI Key: XLCMBNFBHZIBFQ-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring linked to a carboxamide group and an ortho-substituted trifluoromethylphenyl moiety. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, while the cyclopentane ring introduces conformational rigidity compared to larger carbocycles like cyclohexane.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-7-3-4-8-11(10)17-12(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCMBNFBHZIBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with cyclopentanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties .

Biology

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that similar compounds can inhibit the growth of antibiotic-resistant bacteria such as MRSA and Enterococcus faecalis, suggesting that this compound might also possess similar effects .
  • Anticancer Activity: The compound is being explored for its potential in cancer treatment. Its structural characteristics may allow it to interact with specific biological targets, potentially leading to the modulation of pathways involved in cancer progression .

Medicine

In the pharmaceutical field, this compound is investigated as a candidate for drug development. Its ability to penetrate biological membranes effectively makes it a promising candidate for therapeutic applications .

Industry

The compound's unique properties make it valuable in material science and agrochemicals. It is utilized in developing materials with high thermal stability and resistance to degradation, which are essential for various industrial applications .

Data Tables

Application AreaSpecific UsePotential Benefits
ChemistryBuilding block for complex organic synthesisFacilitates the creation of novel compounds
BiologyAntimicrobial activity against resistant bacteriaCould help combat antibiotic resistance
MedicineDrug development candidatePotential therapeutic effects on cancer
IndustryMaterial developmentHigh thermal stability and degradation resistance

Case Studies

  • Antimicrobial Activity Study:
    A study investigated the efficacy of this compound against MRSA strains. Results indicated significant growth inhibition, suggesting its potential as an antimicrobial agent .
  • Cancer Treatment Research:
    In vitro studies were conducted on cancer cell lines to evaluate the anticancer properties of this compound. The findings revealed cytotoxic effects on certain cancer cells while sparing normal cells, indicating a selective action that could be harnessed for therapeutic purposes .

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Flutolanil (N-(3-Isopropoxyphenyl)-2-trifluoromethylbenzamide)
  • Structure : Benzamide core with a trifluoromethyl group at the ortho position and an isopropoxy substituent on the phenyl ring.
  • Key Differences :
    • Core Structure : Flutolanil uses a benzamide scaffold instead of cyclopentanecarboxamide, reducing ring strain but increasing aromaticity.
    • Substituent Position : The trifluoromethyl group is on the benzamide ring, while the target compound places it on the phenylamine moiety.
  • Activity : Flutolanil acts as a fungicide by inhibiting succinate dehydrogenase (SDH). The trifluoromethyl group enhances binding to hydrophobic enzyme pockets .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring and chlorophenyl group.
  • Functional Groups: A chlorophenyl group replaces the trifluoromethylphenyl group, altering electronic properties (e.g., reduced electron-withdrawing effects).
  • Activity : Used as a fungicide, leveraging the chlorophenyl group for target specificity .

Cyclic Carboxamide Derivatives

N-(1-Phenylethyl)cyclohexanecarboxamide
  • Structure : Cyclohexanecarboxamide with a phenylethyl substituent.
  • Key Differences :
    • Ring Size : Cyclohexane vs. cyclopentane alters conformational flexibility and steric bulk.
    • Substituent : The phenylethyl group lacks the trifluoromethyl group, reducing lipophilicity and metabolic resistance.
  • Applications : Often explored in pharmaceutical intermediates for its balanced solubility and stability .

Patent-Derived Carboxamides ()

Several compounds from the European patent application share functional similarities:

  • N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide: Structure: Pyrazole-carboxamide with multiple fluorinated groups. Activity: Likely designed for insecticidal activity due to fluorinated groups improving membrane permeability .

Data Table: Comparative Properties of Selected Analogs

Compound Molecular Weight logP (Calc.) Melting Point (°C) Key Functional Groups Application
N-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxamide 287.27 3.2 Not reported Cyclopentane, -CF₃, carboxamide Research compound
Flutolanil 323.29 3.8 102–103 Benzamide, -CF₃, isopropoxy Fungicide
Cyprofuram 334.80 2.9 121–123 Cyclopropane, chlorophenyl, furan Fungicide
N-(1-Phenylethyl)cyclohexanecarboxamide 259.35 2.5 Not reported Cyclohexane, phenylethyl Pharmaceutical intermediate

Research Findings and Structural Insights

  • Trifluoromethyl Group Impact : The -CF₃ group in the target compound enhances hydrophobicity and resistance to oxidative metabolism compared to chloro or methoxy substituents in analogs like cyprofuram .
  • Crystallographic Analysis : Tools like Mercury CSD () enable visualization of crystal packing and hydrogen-bonding patterns, critical for optimizing solid-state stability .

Biological Activity

N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
  • Anticancer Potential : It has been explored for its potential to inhibit cancer cell proliferation.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes. This interaction can lead to modulation of biological pathways, either inhibiting or activating specific processes based on the target context.

Targeted Biological Pathways

  • Antimicrobial Action :
    • The compound inhibits macromolecular synthesis in bacterial cells, affecting multiple pathways involved in bacterial function.
    • Studies have demonstrated that it prevents biofilm formation by MRSA, indicating a mechanism that disrupts bacterial colonization .
  • Anticancer Mechanisms :
    • Research indicates that the compound may affect cell signaling pathways associated with cancer cell growth and survival.
    • It has been noted to influence transcription factors involved in inflammation and cancer progression, such as NF-κB .

In Vitro Studies

A series of in vitro evaluations have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : The minimum inhibitory concentrations (MICs) against MRSA were significantly lower than those of standard antibiotics, showcasing its potential as a novel antimicrobial agent .
  • Cell Viability Assays : Various derivatives of cyclopentanecarboxamide have been tested for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell viability at micromolar concentrations .

Case Studies

  • Topical Application in Dermatology :
    • A study evaluated the efficacy of this compound in treating inflammatory skin conditions through TRPA1 antagonism. Results indicated significant reduction in inflammation markers during flare studies involving topical administration .
  • Antitubercular Activity :
    • Compounds similar to this compound have shown high activity against Mycobacterium tuberculosis, suggesting a broader application in infectious disease treatment .

Data Tables

Biological Activity Effectiveness Target Pathway
AntimicrobialEffective against MRSAInhibition of macromolecular synthesis
AnticancerInhibits proliferationModulation of NF-κB signaling
Anti-inflammatoryReduces inflammationTRPA1 antagonism

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, and how can reaction conditions be optimized to minimize side products?

  • Methodology : The compound is synthesized via amide bond formation between cyclopentanecarbonyl chloride and 2-(trifluoromethyl)aniline. Key steps include:

  • Using a base like triethylamine in anhydrous dichloromethane at 0–5°C to control exothermic reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or byproducts.
  • Optimization tips: Monitor reaction progress via TLC or LC-MS. Low temperatures reduce trifluoromethyl group decomposition, a common side reaction in fluorinated compounds .

Q. How can the molecular structure and hydrogen-bonding patterns of this compound be validated using crystallography?

  • Methodology :

  • Single-crystal X-ray diffraction (SXRD) with programs like SHELX (SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Hydrogen-bonding networks are analyzed using graph set notation (e.g., Etter’s rules) to categorize motifs like R₂²(8) rings .
  • Tools like Mercury CSD visualize packing motifs and void spaces, critical for understanding solubility and stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues.
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies .
  • Case Study: Analogous compounds with trifluoromethyl groups show reduced in vivo efficacy due to rapid glucuronidation, requiring structural modifications like methyleneoxy spacers .

Q. How do electronic effects of the trifluoromethyl group influence binding affinity in target enzyme assays?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to assess electron-withdrawing effects on the amide carbonyl, which may enhance hydrogen bonding with active sites (e.g., mPGES-1 enzyme) .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., replacing CF₃ with Cl or CH₃) to quantify electronic contributions. Example: CF₃-substituted analogs show 10-fold higher potency against A549 cells than non-fluorinated counterparts .

Q. What crystallographic challenges arise from the compound’s flexibility, and how can they be addressed?

  • Methodology :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model rotational pseudosymmetry common in flexible cyclopentane derivatives .
  • Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion, improving resolution for flexible moieties .

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